

# Application Notes and Protocols for Mycotoxin Analysis Using Certified Reference Materials

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## Compound of Interest

Compound Name: Mytoxin B

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## Introduction

Mycotoxin contamination in food and feed poses a significant global health concern. Accurate and reliable quantification of these toxic secondary metabolites produced by fungi is crucial for regulatory compliance and ensuring consumer safety. Certified Reference Materials (CRMs) are indispensable tools in analytical laboratories for achieving high-quality, comparable, and traceable measurement results.<sup>[1][2][3]</sup> These materials, which are stable and homogeneous, come with a certified concentration and its associated uncertainty, established through metrologically valid procedures.<sup>[1][4]</sup>

This document provides detailed application notes and experimental protocols for the analysis of mycotoxins in food matrices, with a focus on the proper use of CRMs for method validation, quality control, and instrument calibration. The protocols described herein are primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the simultaneous determination of multiple mycotoxins.<sup>[1][4]</sup>

## The Role of Certified Reference Materials in Mycotoxin Analysis

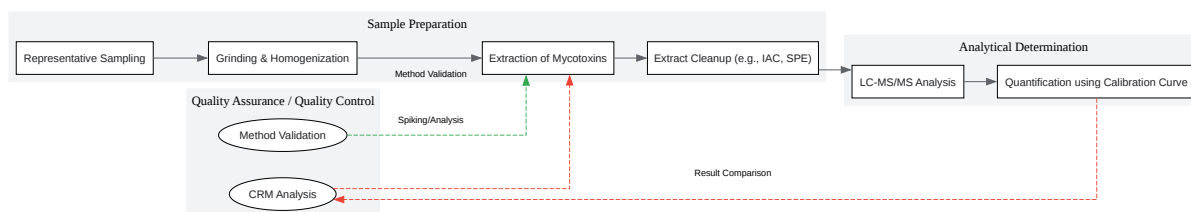
CRMs serve several critical functions in a mycotoxin testing laboratory:

- **Method Validation:** CRMs are used to assess the performance of an analytical method, including accuracy (trueness and precision), recovery, and linearity.[\[4\]](#) By analyzing a CRM with a known concentration, laboratories can verify that their method provides accurate results.
- **Quality Control:** Routine analysis of CRMs helps in monitoring the ongoing performance of an analytical method and ensures that the measurement system is under control.[\[4\]](#)
- **Instrument Calibration:** While daily calibration is often performed with laboratory-prepared standards, CRMs provide a higher-order reference to ensure the traceability of these standards to the International System of Units (SI).[\[4\]](#)
- **Proficiency Testing:** CRMs are used as test materials in inter-laboratory comparisons to assess the competence of participating laboratories.[\[2\]](#)

The use of CRMs is a key requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.[\[5\]](#)

## Experimental Workflow for Mycotoxin Analysis

The general workflow for mycotoxin analysis involves sample preparation (extraction and cleanup) followed by analytical determination. The use of CRMs is integrated into this workflow for validation and quality control purposes.



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**Caption:** General workflow for mycotoxin analysis incorporating CRM usage.

## Experimental Protocols

### Protocol 1: Multi-Mycotoxin Analysis in Cereals using Immunoaffinity Column (IAC) Cleanup and LC-MS/MS

This protocol is suitable for the simultaneous determination of aflatoxins (B1, B2, G1, G2), ochratoxin A, and zearalenone in cereal matrices.

#### 1. Materials and Reagents

- Certified Reference Materials: Individual or mixed mycotoxin solutions and matrix CRMs (e.g., contaminated corn or wheat flour).
- Solvents: Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade).
- Reagents: Formic acid, ammonium formate, phosphate-buffered saline (PBS).
- Immunoaffinity columns (IAC) for multiple mycotoxins.
- Homogenizer/Blender.

- Centrifuge.
- LC-MS/MS system with an electrospray ionization (ESI) source.

## 2. Sample Preparation

- Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., passing through a 20-mesh sieve).
- Extraction:
  - Weigh 25 g of the homogenized sample into a blender jar.
  - Add 5 g of sodium chloride (NaCl).
  - Add 100 mL of a methanol/water (80:20, v/v) solution.[\[6\]](#)
  - Blend at high speed for 2 minutes.
  - Filter the extract through a fluted filter paper.
- Dilution:
  - Pipette 10 mL of the filtered extract into a clean vessel.
  - Add 40 mL of PBS and mix well.
  - Filter the diluted extract through a glass microfiber filter.
- Immunoaffinity Column Cleanup:
  - Equilibrate the IAC to room temperature.
  - Pass the entire filtered diluted extract through the IAC at a flow rate of 1-2 mL/min.
  - Wash the column with 10 mL of PBS.
  - Dry the column by passing air through it for 30 seconds.

- Elute the mycotoxins from the column by slowly passing 1.5 mL of methanol and collecting the eluate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the initial mobile phase.

### 3. LC-MS/MS Analysis

- Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase:
  - A: Water with 5 mM ammonium formate and 0.1% formic acid.
  - B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the mycotoxins, followed by re-equilibration.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion, product ion, collision energy, and cone voltage) for each mycotoxin using individual standard solutions.

### 4. Method Validation using CRMs

To validate this method, a certified reference material in a similar matrix (e.g., corn flour) should be analyzed. The procedure involves extracting and analyzing the CRM alongside routine samples. The determined concentration is then compared to the certified value provided in the CRM's certificate of analysis. The acceptance criteria are typically based on the recovery of the certified value within the stated uncertainty.

## Protocol 2: "Dilute-and-Shoot" Method for Multi-Mycotoxin Analysis in Cereals by LC-MS/MS

This protocol offers a simpler and faster sample preparation approach for some matrices and mycotoxins.

### 1. Materials and Reagents

- As in Protocol 1, with the potential addition of internal standards (isotopically labeled mycotoxins).

### 2. Sample Preparation

- Homogenization: Grind a representative portion of the cereal sample to a fine powder.
- Extraction:
  - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 20 mL of an acetonitrile/water/formic acid (79:20:1, v/v/v) solution.
  - Shake vigorously for 30 minutes using a mechanical shaker.
  - Centrifuge at 4000 rpm for 10 minutes.
- Dilution:
  - Take a 100  $\mu$ L aliquot of the supernatant.
  - Dilute with 900  $\mu$ L of water/acetonitrile (90:10, v/v) containing 0.1% formic acid.
  - Vortex and filter through a 0.22  $\mu$ m syringe filter into an LC vial.

### 3. LC-MS/MS Analysis

- The LC-MS/MS conditions are similar to those described in Protocol 1. The use of matrix-matched calibration standards or isotopically labeled internal standards is highly recommended for this method to compensate for matrix effects.

#### 4. Quality Control with CRMs

A matrix CRM should be extracted and analyzed with each batch of samples to monitor the method's performance. The results should fall within the control limits established during method validation.

## Data Presentation

The performance of mycotoxin analysis methods is evaluated based on several key parameters. The use of CRMs is essential for determining the accuracy of these methods.

Table 1: Performance Data for Multi-Mycotoxin Analysis in Cereals using LC-MS/MS with Immunoaffinity Cleanup

Mycotoxin	Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Aflatoxin B1	Corn	5.0	92.3	4.5	0.1	0.3	[7]
Aflatoxin B2	Corn	1.5	95.1	3.8	0.1	0.3	[7]
Aflatoxin G1	Corn	5.0	89.7	5.1	0.1	0.4	[7]
Aflatoxin G2	Corn	1.5	93.2	4.2	0.1	0.4	[7]
Ochratoxin A	Wheat	10.0	98.5	6.2	0.2	0.6	[8]
Zearalenone	Maize	50.0	91.8	7.5	1.0	3.0	[8]
Deoxynivalenol	Wheat	500	85.4	8.1	10	30	
Fumonisin B1	Maize	1000	88.6	9.3	20	60	

Table 2: Comparison of Measured vs. Certified Values for a Corn-Based CRM

Mycotoxin	Certified Value (ng/g)	Uncertainty (ng/g)	Measured Value (ng/g)	Recovery (%)
Aflatoxin B1	5.2	0.8	5.0	96.2
Deoxynivalenol	480	50	465	96.9
Zearalenone	95	12	99	104.2
Fumonisin B1	2100	250	2050	97.6

Data is illustrative and based on typical performance characteristics.

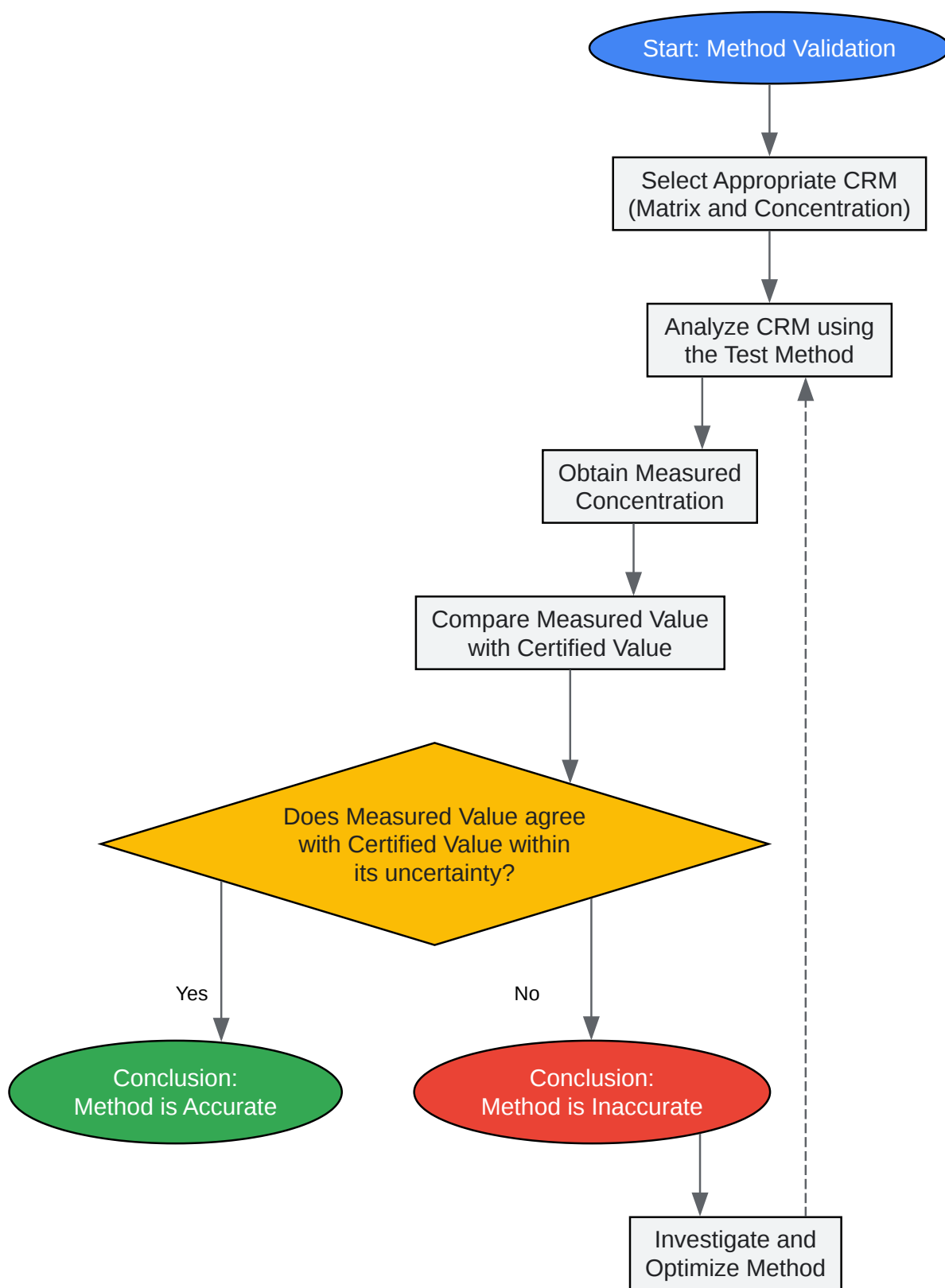
[\[4\]](#)

## Visualization of Key Processes

### Logical Relationship in CRM-Based Method Validation

The following diagram illustrates the logical steps involved in validating an analytical method using a Certified Reference Material.





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**Caption:** Logical workflow for method validation using a CRM.

## Conclusion

The proper use of Certified Reference Materials is fundamental to achieving high-quality and reliable data in mycotoxin analysis. By incorporating CRMs into routine workflows for method validation and quality control, laboratories can ensure the accuracy and traceability of their results, thereby supporting regulatory compliance and protecting public health. The protocols and data presented in these application notes provide a framework for laboratories to develop and implement robust mycotoxin testing methods.

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